Patent-Backed Scaffold for Ghrelin Receptor Modulation vs. 5-HT4-Selective Regioisomer
Methyl 5-amino-2-chloro-4-methoxybenzoate is an intermediate in the synthesis of benzothiazole-based ghrelin receptor (GHS-R1a) inverse agonists, as described in patent WO2009047558A1 [1]. This is a distinct therapeutic target from the 5-HT4 receptor addressed by the 4-amino-5-chloro-2-methoxy regioisomer (CAS 20896-27-9), which serves as a precursor for metoclopramide analogs [2]. The target compound provides access to anti-obesity and diabetes programs via ghrelin modulation, while the regioisomer is restricted to prokinetic applications.
| Evidence Dimension | Target pharmacological pathway and intellectual property space |
|---|---|
| Target Compound Data | Ghrelin receptor (GHS-R1a) modulation; obesity and diabetes indication space |
| Comparator Or Baseline | Regioisomer methyl 4-amino-5-chloro-2-methoxybenzoate: 5-HT4 receptor modulation; gastrointestinal prokinetic indication space |
| Quantified Difference | Disjoint therapeutic target classes; no cross-activity data available. Regioisomer 5-HT4 agonist potency range: 5-303% relative to 5-HT [2]. |
| Conditions | Patent-disclosed synthetic route (WO2009047558A1) vs. published 5-HT4 pharmacology studies in guinea-pig ileum and rat esophagus |
Why This Matters
For procurement decisions in drug discovery programs targeting metabolic disorders, only the 5-amino-2-chloro-4-methoxy regioisomer aligns with the ghrelin modulator patent space, providing freedom-to-operate and target-specific differentiation.
- [1] McCoull, W. et al. Identification, optimization, and pharmacology of acylurea GHS-R1a inverse agonists. WO2009047558A1, 2009. View Source
- [2] Elz, S. et al. Preparation and in vitro pharmacology of 5-HT4 receptor ligands. Partial agonism and antagonism of metoclopramide analogous benzoic esters. Arch. Pharm. (Weinheim) 1995, 328, 585-594. View Source
